molecular formula C18H18N6O2 B2442424 5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide CAS No. 901017-71-8

5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide

Numéro de catalogue B2442424
Numéro CAS: 901017-71-8
Poids moléculaire: 350.382
Clé InChI: RELFWQAXNDWBRZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide, also known as ABT-737, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) family proteins. BCL-2 family proteins are involved in regulating apoptosis, or programmed cell death, and are often overexpressed in cancer cells. ABT-737 has shown promise in preclinical studies as a potential cancer therapy.

Mécanisme D'action

5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide binds to the hydrophobic groove of BCL-2 family proteins, including BCL-2, BCL-XL, and BCL-W, thereby inhibiting their anti-apoptotic function. This results in the activation of the intrinsic apoptotic pathway, leading to cell death in cancer cells.

Effets Biochimiques Et Physiologiques

5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide has been shown to induce apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway. It has also been shown to sensitize cancer cells to other cancer therapies, such as radiation and chemotherapy. In addition, 5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide has been shown to have minimal toxicity in normal cells.

Avantages Et Limitations Des Expériences En Laboratoire

5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide has several advantages for lab experiments, including its selectivity for BCL-2 family proteins and its ability to induce apoptosis in cancer cells. However, 5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide has limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.

Orientations Futures

There are several future directions for the development of 5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide and related compounds. One direction is the development of more potent and selective inhibitors of BCL-2 family proteins. Another direction is the combination of 5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide with other cancer therapies to enhance their efficacy. Additionally, the use of 5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide as a tool to study the role of BCL-2 family proteins in cancer and other diseases is an area of ongoing research.

Méthodes De Synthèse

5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide can be synthesized using a multistep process involving the condensation of various reagents. The first step involves the reaction of 2-amino-N-benzylacetamide with 2-nitrobenzaldehyde to form 2-(2-nitrophenyl)-N-benzylacetamide. This intermediate is then reduced to 2-(2-aminophenyl)-N-benzylacetamide, which is subsequently reacted with 4-carboxybenzaldehyde and triethyl orthoformate to form the triazole ring. The final step involves the reaction of the triazole intermediate with a substituted aniline to form 5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide.

Applications De Recherche Scientifique

5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide has been extensively studied in preclinical models for its potential as a cancer therapy. It has shown efficacy in inducing apoptosis in a variety of cancer cell lines, including those that are resistant to conventional chemotherapy. 5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy. Clinical trials have been conducted to evaluate the safety and efficacy of 5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide in patients with various types of cancer.

Propriétés

IUPAC Name

5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2/c19-17-16(18(26)20-11-13-7-3-1-4-8-13)22-23-24(17)12-15(25)21-14-9-5-2-6-10-14/h1-10H,11-12,19H2,(H,20,26)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELFWQAXNDWBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.